molecular formula C11H9FN2O B8418258 1-benzyl-5-fluoropyrimidin-2-one

1-benzyl-5-fluoropyrimidin-2-one

Cat. No.: B8418258
M. Wt: 204.20 g/mol
InChI Key: PSKNUVKPAOJEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-fluoropyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1 and a fluorine atom at position 5 of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-fluoropyrimidin-2-one can be synthesized through several methods. One common approach involves the reaction of 5-fluorouracil with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-fluoropyrimidin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom at position 5 can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidin-2-one ring to a dihydropyrimidine derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of 5-substituted derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyrimidine derivatives.

Scientific Research Applications

1-Benzyl-5-fluoropyrimidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 1-benzyl-5-fluoropyrimidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of enzymes such as thymidylate synthase, which is crucial for DNA synthesis. The fluorine atom enhances the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

    5-Fluorouracil: A well-known anticancer drug with a similar pyrimidine structure.

    1-Benzyl-5-chloropyrimidin-2-one: Similar structure but with a chlorine atom instead of fluorine.

    1-Benzyl-5-methylpyrimidin-2-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness: 1-Benzyl-5-fluoropyrimidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its analogs.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

1-benzyl-5-fluoropyrimidin-2-one

InChI

InChI=1S/C11H9FN2O/c12-10-6-13-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2

InChI Key

PSKNUVKPAOJEPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=NC2=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzyl chloride (0.01 mol) was added to a stirred mixture of the potassium salt of 5-fluoropyrimid-2-one (0.007 mol) in dimethylformamide (40 ml) and the mixture stirred at room temperature until chromatography showed the reaction to be complete. The solvent was then evaporated at reduced presure (1 mm Hg) and the residue was extracted with chloroform (100 ml). The chloroform solution was washed with aqueous 2 N NaCH (2×3 ml) and with water (3 ml) before drying (MgSO4) and evaporation; yield 50%, m.p. 163° C. (ethyl actate). (Found: C, 64.69; H, 4.49. Calc. for C11H9FN2O: C, 64.70; H, 4.44).
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.007 mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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